3,5-Bis(trifluoromethyl)benzal bromide CAS number 32247-96-4
3,5-Bis(trifluoromethyl)benzal bromide CAS number 32247-96-4
Whitepaper: 3,5-Bis(trifluoromethyl)benzyl bromide (CAS 32247-96-4) — A Privileged Reagent in Bioanalytical Derivatization and Medicinal Chemistry
Nomenclature Note: While occasionally queried under the misnomer "benzal bromide," CAS 32247-96-4 explicitly corresponds to 3,5-Bis(trifluoromethyl)benzyl bromide. True benzal bromides are geminal dihalides, whereas this compound features a single benzylic bromine, making it a highly reactive electrophile for SN2 transformations.
Executive Summary
3,5-Bis(trifluoromethyl)benzyl bromide is a highly reactive, fluorinated alkylating agent. Its unique structural topology—a benzylic halide flanked by two strongly electron-withdrawing trifluoromethyl groups—confers exceptional chemical properties. In bioanalytical chemistry, it is the gold standard for derivatizing trace metabolites for Negative Chemical Ionization (NCI) Mass Spectrometry. In medicinal chemistry, it acts as a critical building block for installing the 3,5-bis(trifluoromethyl)phenyl pharmacophore, a "privileged structure" known to exponentially increase target binding affinity and metabolic stability in neurokinin-1 (NK1) and calcitonin gene-related peptide (CGRP) receptor antagonists.
Physicochemical Profiling
Understanding the physical parameters of CAS 32247-96-4 is critical for calculating reaction stoichiometry and ensuring safe handling. The compound is a dense, highly refractive liquid that acts as a potent lachrymator and corrosive agent.
| Property | Value |
| CAS Number | 32247-96-4 |
| Molecular Formula | C9H5BrF6 |
| Molecular Weight | 307.03 g/mol |
| Density | 1.675 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.445[2] |
| Boiling Point | ~140 °C at 14 mmHg[3] |
| Appearance | Clear liquid (can appear yellow to orange) |
| Hazard Class | Corrosive (Skin Corr. 1B), Flammable (Flam. Liq. 3) |
Mechanistic Role I: Ultra-Sensitive Bioanalytical Derivatization
Causality & Mechanism: Quantifying uracil misincorporation in genomic DNA is vital for studying folate deficiency and the efficacy of thymidylate synthase inhibitors (like 5-FU). However, uracil lacks the volatility and ionization efficiency required for trace detection. By derivatizing uracil with 3,5-bis(trifluoromethyl)benzyl bromide, researchers attach six highly electronegative fluorine atoms to the molecule. This massive increase in electron affinity allows the derivative to efficiently capture thermal electrons during Negative Chemical Ionization (NCI), boosting the detection sensitivity to as low as 1 picogram of uracil per 100 µg of DNA—a 10-fold increase over traditional methods[4].
Self-Validating Experimental Protocol: Uracil Excision and NCI-GC-MS Analysis This workflow incorporates a heavy-isotope internal standard to self-validate extraction efficiency and derivatization yield.
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DNA Extraction & Cleavage: Isolate 3 µg of genomic DNA. Incubate with 0.2 Units of Uracil DNA Glycosylase (UDG) at 37 °C for 60 minutes to selectively excise uracil bases[5].
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Internal Standard Spiking: Add 300 pg of 13C4 15N2-labeled uracil to the mixture. Causality: This standard will co-elute and co-derivatize, correcting for any matrix effects, ion suppression, or incomplete derivatization[5].
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Derivatization: Vacuum dry the sample. Add 3,5-bis(trifluoromethyl)benzyl bromide in the presence of a phase-transfer catalyst or base. Heat to drive the alkylation of the uracil nitrogen atoms[4].
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NCI-GC-MS Analysis: Inject the sample into a GC-MS equipped with a negative chemical ionization source. Monitor the specific m/z transitions for the derivatized natural uracil and the heavy standard[5].
Caption: Self-validating bioanalytical workflow for trace uracil quantification via NCI-GC-MS.
Mechanistic Role II: Medicinal Chemistry & NK1 Receptor Antagonists
Causality & Mechanism: In drug design, the 3,5-bis(trifluoromethyl)phenyl group is recognized as a "privileged structure." When appended to a core scaffold (such as a piperidine ring), the highly lipophilic CF3 groups drive the molecule deep into the hydrophobic binding pockets of G-protein coupled receptors, particularly the Neurokinin-1 (NK1) receptor. Furthermore, the strong electron-withdrawing nature of the CF3 groups protects the aromatic ring from oxidative metabolism by cytochrome P450 enzymes. 3,5-Bis(trifluoromethyl)benzyl bromide is the optimal electrophile to install this moiety via an SN2 etherification or amination[6]. It has been utilized in the synthesis of potent antiemetic precursors like L-733,060 and novel DOTA-radioconjugates for glioblastoma therapy[6][7].
Self-Validating Experimental Protocol: SN2 Etherification for L-733,060 Synthesis
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Activation: Dissolve the chiral hydroxypiperidine intermediate in anhydrous DMF under an inert argon atmosphere. Cool to 0 °C.
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Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil). Causality: NaH irreversibly deprotonates the hydroxyl group, generating a highly nucleophilic alkoxide and releasing hydrogen gas (which serves as a visual validation of the reaction's progress)[6].
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Alkylation: Add 1.1 equivalents of 3,5-bis(trifluoromethyl)benzyl bromide dropwise. Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material[6].
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Quenching: Carefully quench the unreacted NaH with saturated aqueous NH4Cl at 0 °C to prevent unwanted side reactions.
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Isolation: Extract with ethyl acetate, wash with brine (to remove DMF), dry over Na2SO4, and purify via flash column chromatography to yield the protected L-733,060 derivative[6].
Caption: Synthetic pathway for the NK1 receptor antagonist L-733,060 utilizing SN2 alkylation.
Handling, Stability, and Safety Protocols
Due to the presence of the benzylic bromide, CAS 32247-96-4 is highly reactive toward ambient moisture and nucleophiles.
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Storage: Must be stored between 2 °C and 8 °C in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent hydrolysis into the corresponding benzyl alcohol[3].
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PPE & Exposure: It causes severe skin burns and eye damage (H314) and is a flammable liquid (H226). Operations must be conducted in a fume hood using face shields, heavy-duty nitrile or butyl rubber gloves, and an ABEK-rated respirator filter.
References
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Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed Source: National Institutes of Health (NIH) URL:[Link]
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α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines - PMC Source: National Institutes of Health (NIH) URL:[Link]
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Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships - PMC Source: National Institutes of Health (NIH) URL:[Link]
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Uracil incorporation into genomic DNA does not predict toxicity caused by chemotherapeutic inhibition of thymidylate synthase - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 3,5-Bis(trifluoromethyl)benzyl bromide 97 32247-96-4 [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Analysis of uracil in DNA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uracil incorporation into genomic DNA does not predict toxicity caused by chemotherapeutic inhibition of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel NK1R-Targeted 68Ga-/177Lu-Radioconjugates with Potential Application against Glioblastoma Multiforme: Preliminary Exploration of Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
